Cas no 4576-86-7 (5-bromo-1,2-thiazole-3-carboxamide)

5-Bromo-1,2-thiazole-3-carboxamide is a heterocyclic compound featuring a brominated thiazole core with a carboxamide functional group. This structure imparts reactivity and versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The bromine substituent enhances electrophilic properties, facilitating further functionalization via cross-coupling or nucleophilic substitution reactions. The carboxamide group offers hydrogen-bonding capability, improving binding affinity in bioactive molecules. Its well-defined molecular framework supports applications in drug discovery, particularly in developing kinase inhibitors or antimicrobial agents. The compound's stability under standard conditions ensures reliable handling and storage. Its synthetic utility and structural features make it a useful building block for medicinal chemistry and material science research.
5-bromo-1,2-thiazole-3-carboxamide structure
4576-86-7 structure
Product Name:5-bromo-1,2-thiazole-3-carboxamide
CAS No:4576-86-7
MF:C4H3BrN2OS
MW:207.048418283463
CID:5821091
PubChem ID:130017544
Update Time:2025-06-09

5-bromo-1,2-thiazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-1,2-thiazole-3-carboxamide
    • 5-Bromo-3-isothiazolecarboxamide
    • 3-Isothiazolecarboxamide, 5-bromo-
    • 5-Bromo-isothiazole-3-carboxylic acid amide
    • EN300-7623949
    • 5-Bromoisothiazole-3-carboxamide
    • 4576-86-7
    • Inchi: 1S/C4H3BrN2OS/c5-3-1-2(4(6)8)7-9-3/h1H,(H2,6,8)
    • InChI Key: RFPXTTMUTKTFBV-UHFFFAOYSA-N
    • SMILES: S1C(Br)=CC(C(N)=O)=N1

Computed Properties

  • Exact Mass: 205.91495g/mol
  • Monoisotopic Mass: 205.91495g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 84.2Ų

Experimental Properties

  • Density: 1.934±0.06 g/cm3(Predicted)
  • Boiling Point: 215.7±38.0 °C(Predicted)
  • pka: 14.26±0.50(Predicted)

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Additional information on 5-bromo-1,2-thiazole-3-carboxamide

5-Bromo-1,2-Thiazole-3-Carboxamide: A Comprehensive Overview

5-Bromo-1,2-thiazole-3-carboxamide, also known by its CAS number 4576-86-7, is a significant compound in the field of organic chemistry. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of a bromine atom at the 5-position and a carboxamide group at the 3-position makes this compound unique and valuable for various applications in drug discovery and material science.

The structure of 5-bromo-1,2-thiazole-3-carboxamide consists of a thiazole ring with a bromine substituent at position 5 and a carboxamide group at position 3. The thiazole ring is aromatic, which contributes to the stability and reactivity of the compound. The bromine atom introduces electron-withdrawing effects, enhancing the compound's ability to participate in various chemical reactions. The carboxamide group adds versatility to the molecule, allowing it to form hydrogen bonds and interact with biological targets.

Recent studies have highlighted the potential of thiazole derivatives in drug design. For instance, researchers have explored the use of 5-bromo-1,2-thiazole-3-carboxamide as a lead compound for developing anti-cancer agents. The bromine substituent has been shown to enhance the compound's ability to inhibit specific enzymes involved in cancer cell proliferation. Additionally, the carboxamide group can be modified to improve bioavailability and target specificity.

In terms of synthesis, 5-bromo-1,2-thiazole-3-carboxamide can be prepared through various methods. One common approach involves the reaction of 1,2-thiazole with bromine in the presence of a suitable catalyst. The carboxamide group can be introduced via amide bond formation using appropriate coupling reagents. Recent advancements in catalytic methods have made this synthesis more efficient and environmentally friendly.

The application of 5-bromo-1,2-thiazole-3-carboxamide extends beyond pharmaceuticals. It has been utilized in material science as a precursor for synthesizing advanced materials with unique electronic properties. For example, researchers have reported the use of this compound in the preparation of conductive polymers for electronic devices.

Recent research has also focused on understanding the environmental impact of thiazole derivatives. Studies have shown that 5-bromo-1,2-thiazole-3-carboxamide exhibits low toxicity towards aquatic organisms under controlled conditions. However, further investigations are required to assess its long-term effects on ecosystems.

In conclusion, 5-bromo-1,2-thiazole-3-carboxamide, with its unique structure and versatile functional groups, continues to be an important compound in both academic research and industrial applications. Its role as a building block for drug development and advanced materials underscores its significance in modern chemistry.

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